molecular formula C10H7ClN2S B14212019 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- CAS No. 629616-26-8

2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)-

Cat. No.: B14212019
CAS No.: 629616-26-8
M. Wt: 222.69 g/mol
InChI Key: LWUOKRXOLULQIB-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. The use of recyclable catalysts and green chemistry principles is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinethione: Similar in structure but lacks the chlorine and phenylmethylene groups.

    4,5-Diphenyl-imidazole: Contains phenyl groups but differs in its substitution pattern.

    Imidazo[2,1-b][1,3]thiazines: Contains a thiazine ring fused to the imidazole ring.

Uniqueness

2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

629616-26-8

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

5-benzylidene-4-chloroimidazole-2-thione

InChI

InChI=1S/C10H7ClN2S/c11-9-8(12-10(14)13-9)6-7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

LWUOKRXOLULQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=NC(=S)N2)Cl

Origin of Product

United States

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